molecular formula C17H22N4O B6472670 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2640891-91-2

4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine

Cat. No.: B6472670
CAS No.: 2640891-91-2
M. Wt: 298.4 g/mol
InChI Key: XFNNQUAGKZDWEL-UHFFFAOYSA-N
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Description

4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a piperazine ring substituted with a 4-methoxyphenyl group and a pyrimidine ring.

Biochemical Analysis

Biochemical Properties

4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The nature of these interactions involves the binding of the compound to the receptor sites, leading to either activation or inhibition of the receptor’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affect muscle contraction and other cellular activities . Additionally, it may impact the expression of genes involved in these pathways, thereby altering cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to alpha1-adrenergic receptors, leading to either the activation or inhibition of these receptors . This interaction can result in enzyme inhibition or activation, changes in gene expression, and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to receptor desensitization or downregulation, affecting its efficacy . Additionally, the compound’s stability in various experimental conditions can impact its overall activity and effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Additionally, high doses may result in toxicity, affecting the overall health and function of the animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and effectiveness . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization, bioavailability, and overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Mannich reaction, which is a three-step protocol that incorporates the piperazine ring into the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are safe, efficient, and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a more saturated derivative.

Scientific Research Applications

4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine has several scientific research applications:

Properties

IUPAC Name

4-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-22-16-4-2-15(3-5-16)7-9-20-10-12-21(13-11-20)17-6-8-18-14-19-17/h2-6,8,14H,7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNNQUAGKZDWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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